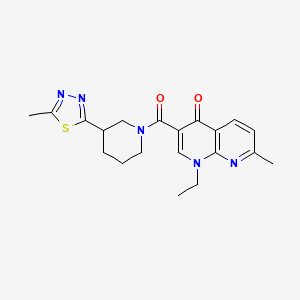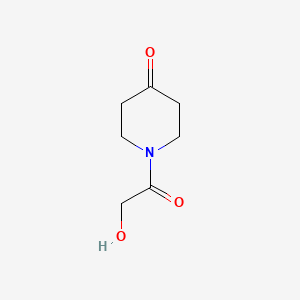
1-(2-Hydroxyacetyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyacetyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The presence of the hydroxyacetyl group at the 2-position and the ketone group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
The synthesis of 1-(2-Hydroxyacetyl)piperidin-4-one can be achieved through several routes. One common method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection and O-activation sequences . Another approach includes the use of deep eutectic solvents (DES) like glucose and urea, which provide an eco-friendly alternative for the synthesis of piperidin-4-one derivatives . Industrial production methods often employ palladium and rhodium-catalyzed hydrogenation reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(2-Hydroxyacetyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidine ring. Common reagents used in these reactions include hydrogen gas (H2) for hydrogenation, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). .
Aplicaciones Científicas De Investigación
1-(2-Hydroxyacetyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyacetyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetyl group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-Hydroxyacetyl)piperidin-4-one can be compared to other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.
Propiedades
IUPAC Name |
1-(2-hydroxyacetyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-7(11)8-3-1-6(10)2-4-8/h9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVFUEKYLXKPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2477780.png)
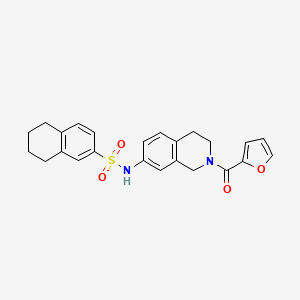
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)

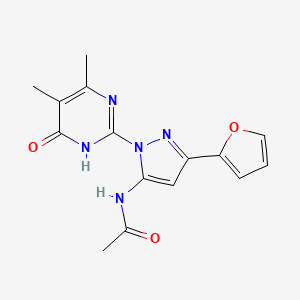
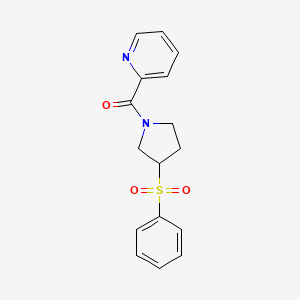
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2477790.png)
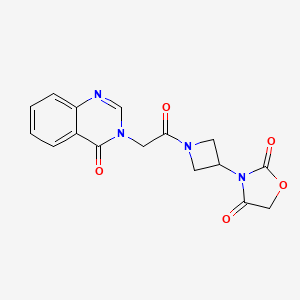
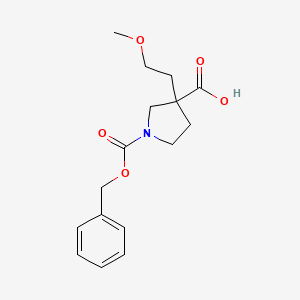
![3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2477795.png)
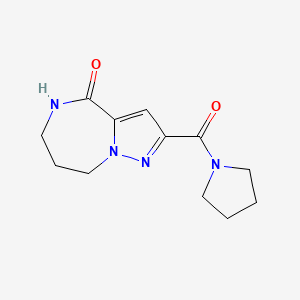
![N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2477798.png)
